molecular formula C12H17ClN2O8S2 B14703627 [(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate CAS No. 23721-19-9

[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate

Cat. No.: B14703627
CAS No.: 23721-19-9
M. Wt: 416.9 g/mol
InChI Key: WTXSEGDBKBAVRJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate involves several steps. . The reaction conditions often require specific temperatures and catalysts to ensure the desired product yield and purity.

Chemical Reactions Analysis

[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate can be compared with similar compounds such as:

  • [(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl diacetate
  • [(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dipropionate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications .

Properties

CAS No.

23721-19-9

Molecular Formula

C12H17ClN2O8S2

Molecular Weight

416.9 g/mol

IUPAC Name

2-[3-chloro-N-(2-methylsulfonyloxyethyl)-4-nitroanilino]ethyl methanesulfonate

InChI

InChI=1S/C12H17ClN2O8S2/c1-24(18,19)22-7-5-14(6-8-23-25(2,20)21)10-3-4-12(15(16)17)11(13)9-10/h3-4,9H,5-8H2,1-2H3

InChI Key

WTXSEGDBKBAVRJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC(=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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